Chemical structure and molecular weight of (4,5-Dichloro-1H-imidazol-2-yl)methanol
Chemical structure and molecular weight of (4,5-Dichloro-1H-imidazol-2-yl)methanol
This technical guide details the chemical structure, physicochemical properties, and synthesis of (4,5-Dichloro-1H-imidazol-2-yl)methanol , a specialized heterocyclic building block used in the development of bioactive compounds, particularly in the fields of adrenergic receptor modulation and agrochemical synthesis.
Executive Summary & Chemical Identity
(4,5-Dichloro-1H-imidazol-2-yl)methanol is a functionalized imidazole derivative characterized by a hydroxymethyl group at the C2 position and chlorine atoms at the C4 and C5 positions. It serves as a critical intermediate for synthesizing fused heterocyclic systems and high-affinity ligands for metal coordination. Its amphoteric nature and specific halogenation pattern make it a versatile scaffold for nucleophilic substitutions and condensation reactions.
Physicochemical Profile
| Property | Data |
| IUPAC Name | (4,5-Dichloro-1H-imidazol-2-yl)methanol |
| CAS Number | 437658-65-6 |
| Molecular Formula | C₄H₄Cl₂N₂O |
| Molecular Weight | 166.99 g/mol |
| Exact Mass | 165.9701 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| pKa (Predicted) | ~11.5 (NH acidity), ~6.0 (Conjugate acid of N3) |
Structural Analysis & Molecular Geometry
The molecule consists of a planar five-membered imidazole ring. The presence of two chlorine atoms at positions 4 and 5 exerts a strong electron-withdrawing effect (inductive effect, -I), significantly reducing the basicity of the N3 nitrogen compared to unsubstituted imidazole.
Tautomerism
Like most N-unsubstituted imidazoles, this compound exists in a tautomeric equilibrium. The proton on the ring nitrogen rapidly migrates between N1 and N3. However, due to the symmetry of the 4,5-dichloro substitution, the tautomers are identical (degenerate) unless the symmetry is broken by external interactions or derivatization.
Graphviz Diagram: Structural Connectivity & Tautomerism
The following diagram illustrates the connectivity and the tautomeric equilibrium inherent to the imidazole core.
Caption: Degenerate tautomerism of the 4,5-dichloroimidazole core. The hydroxymethyl group remains static at C2.
Synthetic Protocols
Two primary strategies exist for synthesizing this compound.[1][2][3][4][5] The Direct Chlorination route is preferred for ease of access, while the Lithiation route offers higher regioselectivity for complex analogs.
Method A: Electrophilic Chlorination (Recommended)
This method utilizes N-chlorosuccinimide (NCS) to chlorinate the electron-rich imidazole ring of (1H-imidazol-2-yl)methanol.
Reagents:
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(1H-Imidazol-2-yl)methanol (Starting Material)[6]
-
N-Chlorosuccinimide (NCS) (2.2 equivalents)[7]
-
Acetonitrile (Solvent) or DMF
-
Temperature: Reflux or 60°C
Protocol:
-
Dissolution: Dissolve 10 mmol of (1H-imidazol-2-yl)methanol in 50 mL of anhydrous acetonitrile.
-
Addition: Add 22 mmol (2.2 eq) of NCS portion-wise over 30 minutes. The reaction is exothermic; maintain temperature below 40°C during addition.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.[8]
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (20 mL).
-
Isolation: The product often precipitates due to the hydrophobic effect of the chlorines. Filter the solid.[6][5][9][10] If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Method B: Lithiation-Formylation (High Precision)
This route is used when starting from 4,5-dichloroimidazole to introduce the carbon linker.
Protocol Logic:
-
Protection: Protect 4,5-dichloroimidazole with a SEM (2-(Trimethylsilyl)ethoxymethyl) group to block the acidic N-H.
-
Lithiation: Treat with n-Butyllithium (n-BuLi) at -78°C in THF. The C2 proton is the most acidic site remaining.
-
Deprotection: Remove the SEM group with TBAF or acid.
Graphviz Diagram: Synthesis Workflow
Caption: Synthetic pathway via electrophilic aromatic substitution using N-chlorosuccinimide.
Analytical Characterization (Self-Validating Data)
To confirm the identity of the synthesized compound, researchers must verify the absence of ring protons and the presence of the specific isotope pattern of two chlorine atoms.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~13.0 ppm (br s, 1H) | Exchangeable N-H proton. |
| δ ~5.5 ppm (t, 1H) | OH proton (triplet if coupling to CH₂ visible). | |
| δ ~4.4 ppm (d, 2H) | CH₂ methylene protons. Absence of aromatic C-H signals confirms C4/C5 substitution. | |
| MS (ESI+) | m/z 167, 169, 171 | Distinctive Cl₂ isotope pattern (9:6:1 intensity ratio) for M, M+2, M+4. |
| ¹³C NMR | ~148 ppm (C2) | Carbon attached to the hydroxymethyl group. |
| ~118 ppm (C4, C5) | Equivalent carbons bearing chlorine atoms. | |
| ~56 ppm (CH₂) | Hydroxymethyl carbon. |
Pharmaceutical & Research Applications
The (4,5-Dichloro-1H-imidazol-2-yl)methanol scaffold is a versatile intermediate in drug discovery:
-
Adrenergic Agonists: The 4,5-dichloroimidazole core mimics the electronic properties of the imidazoline ring found in Clonidine. The hydroxymethyl group allows for etherification or oxidation to carboxylic acids to create novel alpha-2 adrenergic receptor ligands.
-
Metal Chelation: The N3 nitrogen and the hydroxyl oxygen can form 5-membered chelate rings with transition metals (Zn²⁺, Cu²⁺), making this compound useful for biomimetic studies of metalloenzymes.
-
Agrochemicals: Chlorinated imidazoles are potent precursors for herbicides and fungicides due to their metabolic stability and ability to inhibit specific plant enzymes.
References
-
PubChem. (2024). Compound Summary: (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol (Structural analog reference). Retrieved from [Link]
-
Enyeribe, P. A., et al. (2019).[11] Studies on the Chlorination of Imidazole. Journal of Chemical Society of Nigeria.[11] Retrieved from [Link]
Sources
- 1. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 6. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. 175203-53-9|(1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 9. bosterbio.com [bosterbio.com]
- 10. prepchem.com [prepchem.com]
- 11. STUDIES ON THE CHLORINATION OF IMIDAZOLE | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
